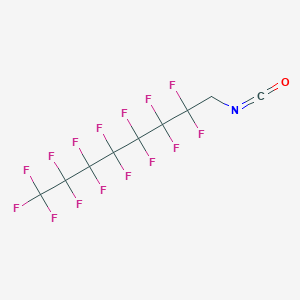
1H,1H-Octylperfluoroisocyanate; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H-Octylperfluoroisocyanate (OFPI) is a fluorinated organic compound with a wide range of applications in both industry and scientific research. It is a colorless and odorless liquid with a boiling point of approximately 140°C and a melting point of approximately -50°C. It is a volatile compound that is insoluble in water, but soluble in most organic solvents. It is also highly stable and resistant to oxidation, making it an ideal choice for many applications.
Mechanism of Action
1H,1H-Octylperfluoroisocyanate; 97% is a non-polar compound with a high degree of solubility in organic solvents. This makes it ideal for use in a variety of applications, as it is able to dissolve a wide range of organic compounds. It is also highly resistant to oxidation, making it a useful reagent for a variety of reactions.
Biochemical and Physiological Effects
1H,1H-Octylperfluoroisocyanate; 97% has no known direct biochemical or physiological effects. It is not toxic to humans and is not known to cause any adverse effects. However, it is important to note that it is a volatile compound and should be handled with caution.
Advantages and Limitations for Lab Experiments
The main advantage of using 1H,1H-Octylperfluoroisocyanate; 97% in laboratory experiments is its high degree of solubility in organic solvents. This makes it ideal for use in a variety of applications, such as chromatography, spectroscopy, and other analytical techniques. It is also highly resistant to oxidation, making it a useful reagent for a variety of reactions. However, it is important to note that 1H,1H-Octylperfluoroisocyanate; 97% is a volatile compound and should be handled with caution.
Future Directions
The use of 1H,1H-Octylperfluoroisocyanate; 97% in scientific research is likely to continue to expand in the future. Possible future directions include the development of new analytical techniques, the synthesis of new compounds, the production of new materials, and the development of new applications in industry. Additionally, further research into the biochemical and physiological effects of 1H,1H-Octylperfluoroisocyanate; 97% may be conducted in order to better understand its potential uses.
Synthesis Methods
1H,1H-Octylperfluoroisocyanate; 97% can be synthesized from the reaction of trifluoromethanesulfonyl fluoride (TFMSF) and octyl alcohol in the presence of an acid catalyst. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by distillation. The yield of the reaction is typically around 97%.
Scientific Research Applications
1H,1H-Octylperfluoroisocyanate; 97% is used in a variety of scientific research applications. It is an excellent solvent for a range of organic compounds, making it ideal for use in chromatography, spectroscopy, and other analytical techniques. It is also used as a reaction medium for the synthesis of organic compounds and as a reagent in the synthesis of pharmaceuticals and other compounds. In addition, it is used in the production of polymers and other materials.
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-isocyanatooctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F15NO/c10-3(11,1-25-2-26)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWSACQUCAZNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

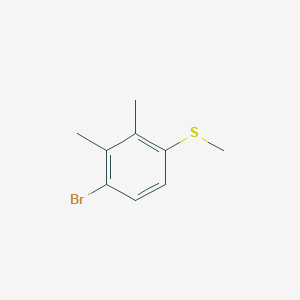



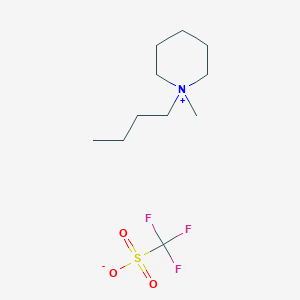
![7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95%](/img/structure/B6320851.png)

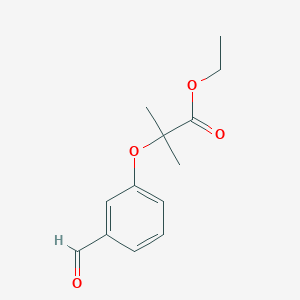
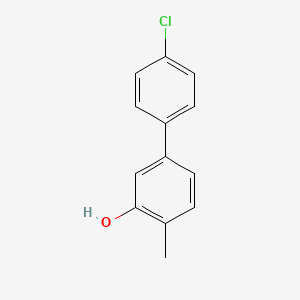
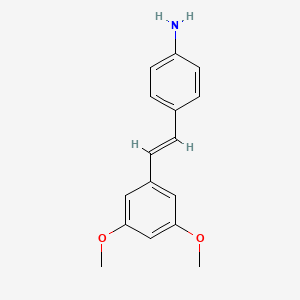
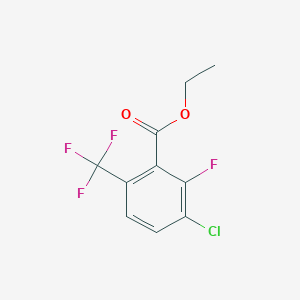
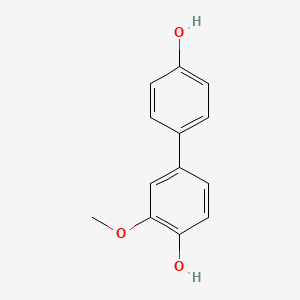
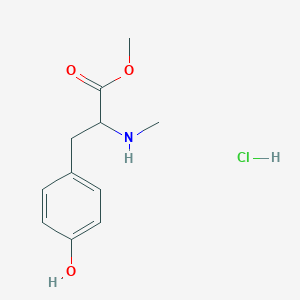
![4-(1-Methylethyl)-5-(trifluoromethyl)-5-[(trimethylsilyl)oxy]-3-oxazolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B6320900.png)